molecular formula C9H15NO5S2 B2900905 (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 2137420-71-2

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2900905
CAS No.: 2137420-71-2
M. Wt: 281.34
InChI Key: REQNRTIASWJVCI-BRFYHDHCSA-N
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Description

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a carboxylic acid group, and an oxolan-3-ylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the oxolan-3-ylmethylsulfonyl group via a sulfonylation reaction. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a variety of functionalized thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other areas of industrial chemistry.

Mechanism of Action

The mechanism of action of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and sulfonyl-containing compounds. Examples include:

  • Thiazolidine-4-carboxylic acid
  • (4S)-3-(Methylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
  • (4S)-3-(Phenylsulfonyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

What sets this compound apart is the presence of the oxolan-3-ylmethylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNRTIASWJVCI-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CS(=O)(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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